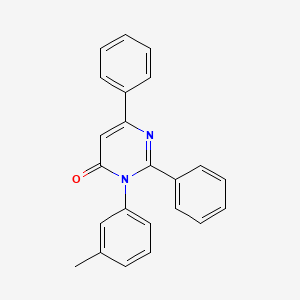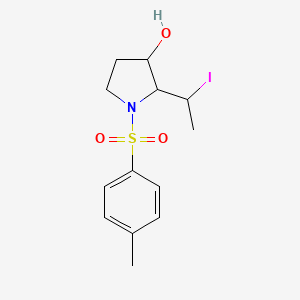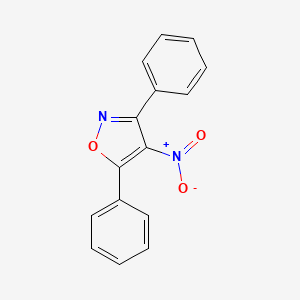
Isoxazole, 4-nitro-3,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3,5-diphenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the nitro group at the 4-position and phenyl groups at the 3 and 5 positions makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,5-diphenylisoxazole typically involves the nitration of 3,5-diphenylisoxazole. One common method is the reaction of 3,5-diphenylisoxazole with nitric acid in the presence of acetic anhydride . This reaction proceeds under controlled conditions to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods
Industrial production of 4-Nitro-3,5-diphenylisoxazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-3,5-diphenylisoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenyl groups can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-3,5-diphenylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
4-Nitro-3,5-diphenylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3,5-diphenylisoxazole depends on its specific application. In antibacterial research, it is believed to interfere with bacterial cell wall synthesis or protein function . The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenylisoxazole: Lacks the nitro group at the 4-position.
4-Amino-3,5-diphenylisoxazole: The nitro group is reduced to an amino group.
3-Phenyl-5-(p-nitrophenyl)isoxazole: Has a nitro group on one of the phenyl rings instead of the isoxazole ring.
Uniqueness
4-Nitro-3,5-diphenylisoxazole is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
53215-16-0 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-nitro-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)14-13(11-7-3-1-4-8-11)16-20-15(14)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
ALGSQPBNFXGLFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


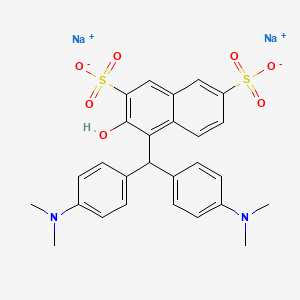
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
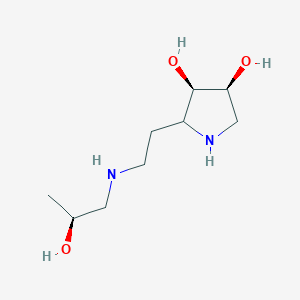

![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)
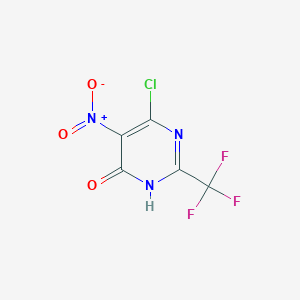

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
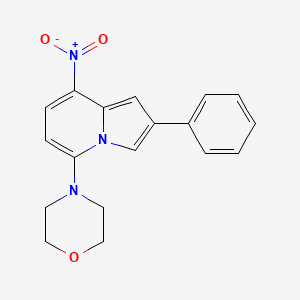
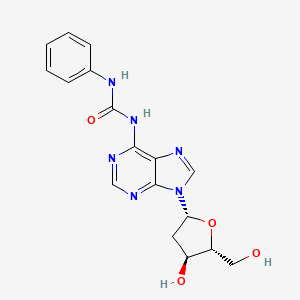
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
